molecular formula C20H16N6OS B2514174 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868967-21-9

1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2514174
CAS No.: 868967-21-9
M. Wt: 388.45
InChI Key: XAZLJSFFAYMSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a novel chemical entity designed for research purposes, featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core scaffold. This heterocyclic system is of significant interest in medicinal chemistry and drug discovery due to its potential as a key pharmacophore. Compounds based on the 1,2,4-triazole moiety are extensively investigated for a wide spectrum of biological activities, which may include anticancer, antimicrobial, and antiviral applications, according to scientific literature (PMC7412134) . The specific molecular architecture of this compound, which incorporates a pyridyl substituent and a thioether linkage to a ketone functional group, suggests potential for interaction with various enzymatic targets. Related triazolopyridazine compounds have been identified as inhibitors of biologically significant targets such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in cancer immunotherapy (PMC9291769) . Furthermore, structurally similar molecules are recognized as kinase inhibitors, such as LRRK2-IN-16, which shares a common triazolopyridazine-thioether backbone (BLD Pharm) . This reagent is intended for research use only, providing chemists and biologists with a valuable building block for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. Researchers can utilize this compound to explore new chemical space in the development of potential therapeutic agents for various diseases.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-19(25-12-10-14-5-1-2-7-16(14)25)13-28-18-9-8-17-22-23-20(26(17)24-18)15-6-3-4-11-21-15/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLJSFFAYMSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a novel synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The molecular formula of the compound is C16H14N4OSC_{16}H_{14}N_{4}OS, and its structure features a unique combination of indole and triazole moieties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole-based compounds in cancer therapy. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for the compound were reported as follows:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.31 ± 0.03
HeLa (Cervical)0.40 ± 0.07
KG1a (Leukemia)0.65 ± 0.21

These results suggest a promising anticancer profile for compounds containing similar structural features to 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone .

Antimicrobial Activity

Compounds with indole and triazole frameworks have also been investigated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in various diseases. For example, research indicates that related triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition constants (IC50 values) for these compounds were found to be in the low micromolar range, indicating strong inhibitory potential .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Anticancer Study : A series of indole-triazole derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated that modifications on the indole ring significantly enhanced anticancer activity .
  • Antimicrobial Evaluation : A derivative containing an indole core was subjected to antimicrobial testing against various pathogens, showing effectiveness comparable to standard antibiotics .
  • Enzyme Interaction : Molecular docking studies revealed that certain derivatives bind effectively to the active site of AChE, suggesting a viable pathway for drug development targeting neurodegenerative conditions .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

1. Anticancer Properties
Preliminary studies indicate that compounds structurally similar to 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, research has demonstrated that similar indoline derivatives can inhibit specific kinases involved in cancer cell proliferation and survival pathways .

2. Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of enzymes involved in inflammatory pathways. This inhibition could be beneficial for treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Studies have shown that related compounds effectively inhibit aldosterone synthase (CYP11B2), which is crucial for managing hyperaldosteronism .

3. Antioxidant Activity
Research indicates that derivatives of indoline and pyridazine exhibit antioxidant properties. These properties help mitigate oxidative stress in cells, which is vital for preventing cellular damage associated with various diseases .

Molecular Docking Studies

In silico molecular docking studies have been conducted to evaluate the binding affinity of 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone to key biological targets. These studies revealed strong interactions with proteins involved in inflammatory responses, suggesting a mechanism for its anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of indoline and evaluated their anticancer activity against different cancer cell lines. The study found that certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of aldosterone synthase by related compounds. The researchers demonstrated that these compounds could effectively reduce aldosterone levels in vitro, indicating their potential for managing conditions like hypertension and heart failure .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane or dioxane. For example:

  • TFA-mediated deprotection :
    Boc-protected amine+TFA (20-50%)Free amine+CO2+tert-butyl trifluoroacetate\text{Boc-protected amine} + \text{TFA (20-50\%)} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butyl trifluoroacetate}
    Reaction time: 1–4 hours at 0–25°C .

Table 1: Boc Deprotection Conditions for Analogous Oxetanes

Acid UsedConcentrationSolventTemperatureYield (%)Reference
TFA30% v/vDCM25°C95
HCl4 MDioxane0°C88

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under catalytic acidic or coupling conditions:

  • Fischer esterification :
    Acid+ROHH+Ester+H2O\text{Acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}
    Yields: 70–85% using H₂SO₄ or HCl gas in refluxing alcohol .

Amide Formation

Activation with carbodiimides (e.g., EDC, DCC) enables coupling with amines:

  • EDC/HOBt-mediated coupling :

Comparison with Similar Compounds

Morpholine-Based Analogs

Example Compound: 1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone

  • Molecular Formula : C₁₆H₁₆N₆O₂S
  • Molecular Weight : 356.4 g/mol
  • Key Features : Replaces the indoline group with a morpholine ring, enhancing polarity due to the oxygen atom in morpholine. This substitution may improve aqueous solubility compared to the indoline analog .

Comparison Table :

Feature Target Compound (Indoline) Morpholine Analog
Substituent Indolin-1-yl 4-Morpholinyl
Molecular Weight ~466 (estimated)* 356.4
Polarity Moderate (indoline) Higher (morpholine)

*Estimated based on (C₂₂H₂₀ClN₇OS: 466.0 g/mol).

Piperazine and Chlorophenyl Derivatives

Example Compound: 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

  • Molecular Formula : C₂₂H₂₀ClN₇OS
  • Molecular Weight : 466.0 g/mol

Comparison Table :

Feature Target Compound (Indoline) Chlorophenyl-Piperazine Analog
Substituent Indolin-1-yl 4-(4-Chlorophenyl)piperazin-1-yl
Halogen Presence No Yes (Cl)
Molecular Weight ~466 466.0

Thiophene-Substituted Analogs

Example Compound: 1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

  • Molecular Formula : C₂₁H₂₀N₆OS₂
  • Molecular Weight : 436.6 g/mol
  • Key Features: Substitutes pyridinyl with thiophen-2-yl, altering electronic properties (sulfur vs.

Bromodomain Inhibitors (AZD5153)

Example Compound: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Key Features: A bivalent triazolopyridazine-based bromodomain inhibitor with a methoxy group and extended piperidyl-phenoxy chain. Demonstrated high affinity for bromodomains (BET family) in oncology research .
  • Comparison Insight: Unlike the target compound, AZD5153 employs a methoxy group and complex piperazine-phenoxy substituents, highlighting the role of extended side chains in achieving target specificity.

Trifluoromethyl and Quinoline Derivatives

Example Compound: 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

  • Key Features: Features a trifluoromethyl group, which enhances metabolic stability and lipophilicity. notes similar structures in antitumor compounds targeting PD-1/PD-L1 .

Example Compound: 1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone

  • Molecular Formula : C₁₈H₁₄N₆O

Structural and Functional Insights

Impact of Substituents on Physicochemical Properties

  • Indoline vs. Morpholine/Piperazine : Indoline’s bicyclic structure may enhance lipid solubility and membrane permeability compared to morpholine’s polarity or piperazine’s basicity .
  • Thioether Linkage : The –S– bridge in all analogs may confer resistance to enzymatic cleavage compared to ether (–O–) linkages.

Q & A

Basic Question: What are the key synthetic steps and reaction conditions for synthesizing 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?

The synthesis involves multi-step routes, typically starting with functionalization of the pyridazine core. Key steps include:

  • Chlorination of the pyridazine ring using thionyl chloride to introduce a reactive leaving group.
  • Nucleophilic substitution with indoline derivatives to attach the indolin-1-yl moiety.
  • Thioether formation via reaction with thiol-containing intermediates under reflux in solvents like dimethylformamide (DMF) or dioxane.
  • Triazolo-pyridazine ring construction via cyclization using hydrazine derivatives.
    Critical conditions include temperature control (80–120°C), inert atmospheres to prevent oxidation, and purification via column chromatography .

Basic Question: Which analytical techniques are essential for characterizing this compound and its intermediates?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of indoline, pyridazine, and triazole moieties.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% typically required).
  • X-ray Crystallography : To resolve stereochemical ambiguities (if crystalline forms are obtainable).
    These methods ensure accurate structural validation and purity, critical for downstream biological testing .

Basic Question: What initial biological screening assays are recommended for this compound?

Prioritize in vitro assays to evaluate:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant potential : DPPH radical scavenging assays.
  • Enzyme inhibition : Kinase or protease inhibition screens (e.g., EGFR, COX-2).
    Baseline cytotoxicity should be assessed using non-cancerous cell lines (e.g., HEK-293) to establish selectivity .

Advanced Question: How can reaction yields be optimized during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst use : Palladium catalysts for Suzuki couplings in triazolo-pyridazine formation.
  • Continuous flow chemistry : Improves mixing and heat transfer, reducing side reactions.
  • Automated purification : Flash chromatography systems for consistent isolation of intermediates.
    Yield improvements from 50% to >80% have been reported using these methods .

Advanced Question: How do structural modifications influence bioactivity? Insights from SAR studies.

Key structural-activity relationships (SAR) include:

Modification Impact on Activity Reference
Pyridazine → Pyrimidine Reduced kinase inhibition
Thioether → Ether Loss of antioxidant activity
Indoline substitution Enhanced anticancer selectivity
Substitutions on the triazole ring (e.g., electron-withdrawing groups) improve target binding affinity .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data?

Contradictions often arise from:

  • Variability in assay conditions (e.g., cell line heterogeneity, serum concentration).
  • Compound stability issues (e.g., degradation under light or humidity).
    Resolution strategies :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Replicate studies under controlled atmospheres and validated analytical conditions.
  • Use orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) .

Advanced Question: What methodologies are used to identify molecular targets and mechanisms?

  • Molecular docking : Predict interactions with kinases (e.g., EGFR) or DNA helicases.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • CRISPR-Cas9 knockout screens : Identify genes essential for compound activity.
    For example, highlights interactions with redox-sensitive enzymes via thioether-mediated electron transfer .

Advanced Question: How to develop robust analytical methods for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation.
  • Calibration curves : Linear ranges of 1–1000 ng/mL with R² > 0.99.
  • Stability testing : Assess photodegradation and thermal stability in plasma/serum.
    Method validation follows ICH guidelines for accuracy, precision, and recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.